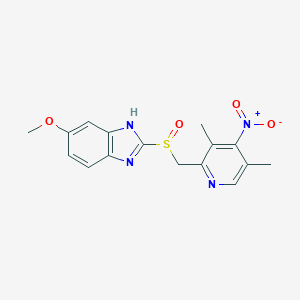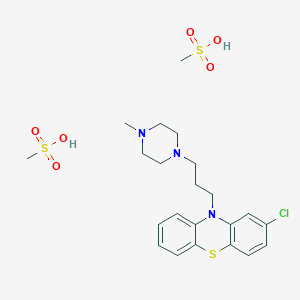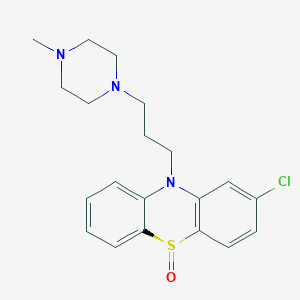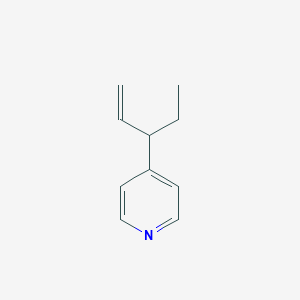
3-Hydroxyquinidine
Vue d'ensemble
Description
3-Hydroxyquinidine is a major metabolite of the Cinchona alkaloid quinidine . It is derived from the bark of the South American cinchona tree . It has been used as an antiarrhythmic agent and an antimalarial agent .
Synthesis Analysis
3-Hydroxyquinidine was prepared by synthetic chemical modification or microbial oxidation of quinidine . The structure of this metabolite has been demonstrated to be (3S)-3-hydroxyquinidine by 1H and 13C NMR, IR, UV, and mass spectral analysis .Molecular Structure Analysis
The molecular formula of 3-Hydroxyquinidine is C20H24N2O3 . The structure of this metabolite has been demonstrated to be (3S)-3-hydroxyquinidine by 1H and 13C NMR, IR, UV, and mass spectral analysis .Chemical Reactions Analysis
The structure of 3-Hydroxyquinidine has been demonstrated to be (3S)-3-hydroxyquinidine by 1H and 13C NMR, IR, UV, and mass spectral analysis . The gas- and solution-phase conformational preference of the metabolite derived from molecular modelling and NOE studies are compared with the conformation observed by X-ray crystallography .Physical And Chemical Properties Analysis
The molecular formula of 3-Hydroxyquinidine is C20H24N2O3 . The average mass is 340.416 Da and the monoisotopic mass is 340.178680 Da .Applications De Recherche Scientifique
Drug Metabolism Studies
3-Hydroxyquinidine is used in drug metabolism studies, particularly in the exploration and application of a liver-on-a-chip device . This device, combined with modeling and simulation, provides more relevant human in vitro data for quantitative prediction of clinical pharmacokinetics . The study focuses on liver-on-a-chip system exploration for multiple drug metabolism applications .
Estimation of Fraction Metabolized
The liver-on-a-chip device is also used for the estimation of the fraction metabolized (fm) via specific biotransformation pathways of quinidine . Quantitative measurements of the drug (quinidine) and metabolite (3-hydroxyquinidine) concentration-time profiles are used to estimate the intrinsic clearance values of quinidine and the fraction of quinidine metabolized to form 3-hydroxyquinidine .
Metabolite Identification
The liver-on-a-chip device can be used for metabolite identification . For example, efavirenz, a drug with complex primary and secondary metabolism involving a combination of cytochrome P450 (CYP), UDP-glucuronosyl transferase (UGT), and sulfotransferase enzymes, was used to explore metabolite identification opportunities .
High-Pressure Liquid Chromatography (HPLC)
3-Hydroxyquinidine, along with quinidine and its other metabolites, can be separated in plasma by high-pressure liquid chromatography (HPLC) . This method is rapid, simple, and has been applied in a phenytoin-quinidine drug interaction study .
Pharmacokinetic Modeling
3-Hydroxyquinidine is used in physiologically based pharmacokinetic modeling of quinidine . The model covers efflux transport via P-glycoprotein (P-gp) and metabolic transformation to either 3-hydroxyquinidine or unspecified metabolites via CYP3A4 .
Mécanisme D'action
Target of Action
3-Hydroxyquinidine is a major metabolite of the Cinchona alkaloid quinidine . Its primary targets are the ion channels in the heart, specifically the fast inward sodium current (I Na) and potassium currents . These ion channels play a crucial role in the electrical activity of the heart, regulating the heart’s rhythm and rate.
Mode of Action
3-Hydroxyquinidine works by blocking the fast inward sodium current (I Na) and potassium currents . This blocking action prolongs the cellular action potential, which in turn prolongs the QT interval on the surface ECG . This effect on the ion channels is known as a ‘use dependent block’, meaning that at higher heart rates, the block increases, while at lower heart rates, the block decreases .
Biochemical Pathways
The biochemical pathways affected by 3-Hydroxyquinidine involve the transformation of quinidine into 3-Hydroxyquinidine via metabolic processes . This transformation can occur through synthetic chemical modification or microbial oxidation of quinidine .
Pharmacokinetics
The pharmacokinetics of 3-Hydroxyquinidine have been studied in healthy volunteers after a single oral dose of quinidine sulphate and during dosage at steady state . The area under the serum concentration vs time curve (AUC) of 3-Hydroxyquinidine was found to be greater at steady state than after the single dose . Its renal clearance was also found to be less at steady state .
Result of Action
The result of 3-Hydroxyquinidine’s action is the restoration of normal sinus rhythm and the treatment of various arrhythmias . It is used to treat conditions such as atrial fibrillation and flutter, ventricular arrhythmias, Brugada syndrome, and short QT syndrome .
Action Environment
The action of 3-Hydroxyquinidine can be influenced by various environmental factors. For instance, its metabolic transformation from quinidine can be affected by the presence of certain microorganisms that can oxidize quinidine . Additionally, its pharmacokinetic properties, such as absorption and clearance, can be influenced by factors like the individual’s health status, age, and other individual-specific factors .
Orientations Futures
Propriétés
IUPAC Name |
(3S,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRUJCFCZKMFMB-LGWHJFRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@]4(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601024742 | |
| Record name | (3S)-hydroxyquinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyquinidine | |
CAS RN |
53467-23-5 | |
| Record name | (9S)-6′-Methoxycinchonan-3,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53467-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyquinidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053467235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3S)-hydroxyquinidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601024742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYQUINIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00G939C83O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is 3-Hydroxyquinidine (3-OHQ)?
A: 3-Hydroxyquinidine (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]
Q2: Is 3-OHQ formation affected by other drugs?
A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []
Q3: Can smoking influence 3-OHQ formation?
A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []
Q4: How is 3-OHQ eliminated from the body?
A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []
Q5: Does the presence of liver disease affect 3-OHQ levels?
A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]
Q6: How are quinidine and 3-OHQ levels typically measured?
A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]
Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?
A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]
Q8: How does the formation of 3-OHQ vary among individuals?
A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]
Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?
A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]
Q10: What is the molecular structure of 3-OHQ?
A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []
Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?
A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-[4-[(2E)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]tetradecanamide](/img/structure/B22035.png)











